2-Bromo-4-iodo-6-methylphenol
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Overview
Description
2-Bromo-4-iodo-6-methylphenol is a chemical compound with the molecular formula C7H6BrIO . It is used as a compound responsible for iodine off-flavor in wines .
Synthesis Analysis
The synthesis of 2-Bromo-4-iodo-6-methylphenol can be achieved through various methods. One such method involves the use of p-cresol, bromine, and methylene dichloride . Another method involves the reaction of 2-bromo-4-methylaniline with sodium nitrite to form a diazonium salt, which is then reacted with formaldoxime .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-iodo-6-methylphenol can be represented by the InChI code1S/C7H6BrIO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3
. This indicates that the molecule consists of a phenol group with bromine, iodine, and a methyl group attached to the benzene ring . Physical And Chemical Properties Analysis
2-Bromo-4-iodo-6-methylphenol is a solid at room temperature . It has a molecular weight of 312.93 . The compound is slightly soluble in water .Scientific Research Applications
Environmental Presence and Toxicology
Brominated phenols like 2,4,6-Tribromophenol are widely produced and occur as intermediates in the synthesis of brominated flame retardants. They are found ubiquitously in the environment due to various sources, including natural production by aquatic organisms and as degradation products of industrial substances. Studies highlight the need for understanding their environmental concentrations, toxicokinetics, and toxicodynamics, suggesting an area of application in environmental monitoring and assessment of bromophenols, including potentially 2-Bromo-4-iodo-6-methylphenol (Koch & Sures, 2018).
Spectroscopic Characterization
Research involving bromophenols such as (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol has been characterized using spectroscopic techniques. These studies provide a framework for the spectroscopic analysis and chemical characterization of bromophenols, which could be applied to 2-Bromo-4-iodo-6-methylphenol for understanding its properties and reactivity (Demircioğlu et al., 2019).
Chemical Synthesis and Applications
Bromophenols play a significant role in chemical synthesis, such as in the Suzuki-Miyaura coupling reactions. These reactions are essential for creating biaryl structures, suggesting 2-Bromo-4-iodo-6-methylphenol could be a valuable intermediate in organic synthesis, particularly in the synthesis of complex organic molecules or pharmaceuticals (Schmidt & Riemer, 2014).
Antioxidant and Biological Activities
Certain bromophenols have been identified with significant antioxidant activity, hinting at the potential pharmacological or nutraceutical applications of brominated phenols. These compounds could be explored for their antioxidant properties, potentially offering health benefits or applications in food preservation (Olsen et al., 2013).
Safety And Hazards
The safety information available indicates that 2-Bromo-4-iodo-6-methylphenol may pose some hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential hazards . Specific hazard statements and precautionary statements are provided in the Material Safety Data Sheet (MSDS) .
properties
IUPAC Name |
2-bromo-4-iodo-6-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSFEIYVULYJHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-iodo-6-methylphenol |
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